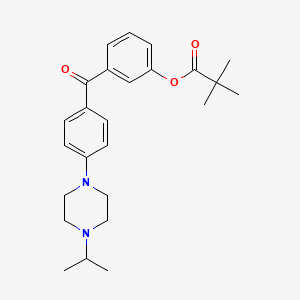
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate is a complex organic compound with the molecular formula C25H32N2O3 It is a derivative of piperazine, a heterocyclic amine, and is characterized by its unique structure that includes a pivalate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate typically involves multiple steps. One common method starts with the preparation of 4-(4-Isopropylpiperazin-1-yl)benzoyl chloride, which is then reacted with phenyl pivalate under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, methanol.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, potentially modulating their activity. The compound may also interfere with enzymatic pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Isopropylpiperazin-1-yl)phenylboronic acid: This compound shares the piperazine ring but differs in its functional groups.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine derivative with distinct biological activities.
Uniqueness
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate is unique due to its specific ester group and the combination of functional groups that confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C25H32N2O3 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
[3-[4-(4-propan-2-ylpiperazin-1-yl)benzoyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H32N2O3/c1-18(2)26-13-15-27(16-14-26)21-11-9-19(10-12-21)23(28)20-7-6-8-22(17-20)30-24(29)25(3,4)5/h6-12,17-18H,13-16H2,1-5H3 |
Clave InChI |
MGTBKZZCDSCCAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



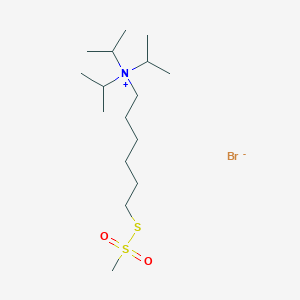
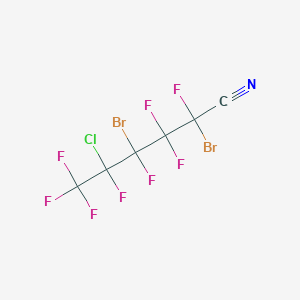

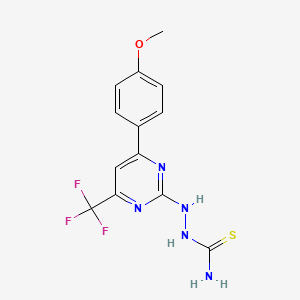

![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)
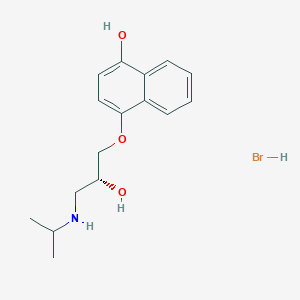
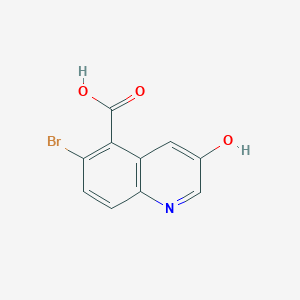
![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
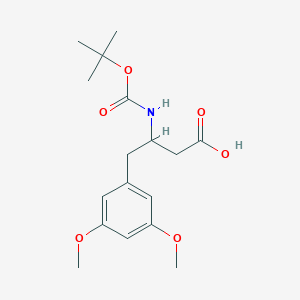
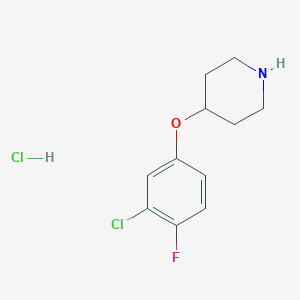
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
